e-64
Overview
Description
E-64 is an epoxide that can irreversibly inhibit a wide range of cysteine peptidases . It was first isolated and identified from Aspergillus japonicus in 1978 . It has been shown to inhibit many cysteine peptidases such as papain, cathepsin B, cathepsin L, calpain, and staphopain . The low toxic effects of the inhibitor, in addition to its effective mechanism of action, makes E-64 a potential template for drugs to treat diseases where high levels of cysteine proteases are the primary cause .
Synthesis Analysis
E-64 was isolated from a mold and was proved to consist of each one mole of L-leucine, agmatine, and L-trans-epoxysuccinic acid by the analysis of the digestion products of E-64 by pronase . The absolute structure of E-64 was assumed to be N-[N-(L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl] agmatine and the identity was established by the comparison with its optical isomer which was obtained synthetically .
Molecular Structure Analysis
E-64 possesses a trans-epoxysuccinic acid group coupled to a modified dipeptide . The covalent attachment of E-64 to the active site cysteine occurs via nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide . The binding modes of E-64 with papain, actinidin, cathepsin L, and cathepsin K have been reviewed at the atomic level .
Chemical Reactions Analysis
The covalent attachment of E-64 to the active site cysteine occurs via nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide . This forms a thioether bond with the thiol of the active cysteine .
Physical And Chemical Properties Analysis
E-64 has a molecular formula of C15H27N5O5 and a molecular weight of 357.41 . It is almost neutral electrophoretically showing approximately similar behavior to that of L-leucine . It is soluble in water at 20 mg/mL, clear, colorless to faintly yellow .
Scientific Research Applications
E-64 in e-Science Infrastructure
E-64's applications extend into the realm of e-Science, where it plays a significant role in enabling advanced scientific research. The requirements of an e-Infrastructure, critical for faster, better, and different scientific research capabilities, often involve components like E-64. This is illustrated through application exemplars from the United Kingdom's e-Science Programme, advocating for a service-oriented infrastructure with a focus on semantics (Hey & Trefethen, 2005).
E-64 in Lysosomal Research
A key study has shown that E-64, a specific thiol proteinase inhibitor, inhibits lysosomal cathepsins B and L both in vitro and in vivo. This research demonstrated that E-64, when administered in vivo, penetrates into lysosomes of the liver, possibly through permeation rather than endocytosis, making it a valuable tool in lysosomal research (Hashida, Kominami, & Katunuma, 1982).
E-64 in Epidermoid Carcinoma Research
E-64-d, a derivative of E-64, has been found to arrest human epidermoid carcinoma A431 cells at mitotic metaphase. This effect is dose-dependent and provides insights into the molecular basis of this phenomenon. E-64-d's interaction with cellular proteins in this context offers valuable information for cancer research (Shoji‐Kasai, Senshu, Iwashita, & Imahori, 1988).
E-64 in Platelet Research
E-64d, another derivative of E-64, has been tested for its ability to inhibit calpain activity in intact platelets. This research found that E-64d can enter intact cells and inhibit calpain, a discovery that is significant in the study of blood platelets and related disorders (McGowan, Becker, & Detwiler, 1989).
Safety And Hazards
properties
IUPAC Name |
(2S,3S)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLYEAJONXGNFG-DCAQKATOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
e-64 | |
CAS RN |
66701-25-5 | |
Record name | trans-Epoxysuccinyl-L-leucylamido-(4-guanidino)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66701-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proteinase inhibitor E 64 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066701255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | E-64 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76F7856MV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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